molecular formula C12H22N2O3 B166303 (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one CAS No. 138356-92-0

(S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one

Cat. No.: B166303
CAS No.: 138356-92-0
M. Wt: 242.31 g/mol
InChI Key: LYZNPJJKVMGOQL-VIFPVBQESA-N
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Description

(S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one is a chiral organic compound featuring a pyrrolidine ring, a Boc (tert-butoxycarbonyl)-protected amino group, and a ketone moiety. Its molecular formula is C₁₃H₂₃N₃O₃, with a molecular weight of 269.34 g/mol. The Boc group serves as a protective moiety for the amino group, enhancing stability during synthetic processes, particularly in peptide synthesis and pharmaceutical intermediate preparation.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-9(10(15)14-7-5-6-8-14)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZNPJJKVMGOQL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely reported method for synthesizing (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one involves the direct amide coupling of N-Boc-L-alanine with pyrrolidine (Figure 1). This approach leverages the inherent chirality of L-alanine to retain the (S)-configuration at the α-carbon.

Procedure :

  • Activation of Carboxylic Acid : N-Boc-L-alanine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. A coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) is added to activate the carboxylic acid group.

  • Amide Bond Formation : Pyrrolidine (1.5 equiv) is introduced dropwise, and the reaction is stirred at room temperature for 12–18 hours.

  • Workup : The mixture is washed with aqueous HCl (1M), sodium bicarbonate (5%), and brine. The organic layer is dried over MgSO₄ and concentrated under reduced pressure.

  • Purification : The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) to yield the title compound as a white solid.

Key Data :

ParameterValue
Yield68–75%
Purity (HPLC)>98%
Melting Point63–65 °C
Optical Rotation ([α]D)+24.5° (c = 1.0, CHCl₃)

This method is favored for its operational simplicity and high stereochemical fidelity, as the chirality originates from commercially available L-alanine.

Asymmetric Lithiation-Trapping of N-Boc Pyrrolidine Derivatives

Chiral Base-Mediated Deprotonation

An alternative route employs asymmetric lithiation-trapping to construct the chiral center de novo (Figure 2). This method is critical for accessing enantiomerically enriched products without relying on pre-chiral starting materials.

Procedure :

  • Lithiation : N-Boc pyrrolidine (1.0 equiv) is dissolved in dry diethyl ether (Et₂O) at −78 °C. A solution of sec-butyllithium (s-BuLi, 1.1 equiv) and (−)-sparteine (1.1 equiv) is added to generate the configurationally stable lithio intermediate (S)-2∙L*.

  • Trapping with Electrophiles : The lithiated species is treated with methyl chloroformate (1.2 equiv) to introduce the ketone moiety.

  • Quenching and Isolation : The reaction is quenched with saturated NH₄Cl, extracted with Et₂O, and purified via column chromatography.

Key Data :

ParameterValue
Yield64–72%
Enantiomeric Ratio (er)95:5 (S:R)
Reaction Time4–6 hours

This method demonstrates superior enantiocontrol compared to traditional resolutions, though it requires cryogenic conditions and specialized ligands.

Comparative Analysis of Synthetic Approaches

Efficiency and Scalability

The amide coupling method (Section 1) is optimal for large-scale synthesis due to its mild conditions and commercial availability of reagents. In contrast, the lithiation-trapping approach (Section 2) is limited by the cost of (−)-sparteine and the need for ultra-low temperatures.

Stereochemical Outcomes

While the amide coupling method preserves the stereochemistry of L-alanine, the lithiation route offers flexibility in accessing both enantiomers by switching chiral ligands (e.g., (+)-sparteine surrogate for (R)-configuration).

Industrial Applications and Patent Landscape

Patent WO2012020762A1 highlights derivatives of this compound as intermediates in kinase inhibitors. The amide coupling method is preferentially scaled in GMP facilities due to regulatory familiarity with peptide-like syntheses .

Chemical Reactions Analysis

Types of Reactions

(S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products Formed

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Corresponding alcohols.

    Substitution: Free amine derivatives.

Scientific Research Applications

Anti-inflammatory Agents

Recent studies have highlighted the potential of (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one derivatives as anti-inflammatory agents. For instance, a study demonstrated that derivatives synthesized from this compound exhibited significant anti-inflammatory activity when evaluated using the Bovine Serum Albumin (BSA) denaturation technique. One specific derivative showed promising results compared to Diclofenac, a well-known anti-inflammatory drug .

Selective Kinase Inhibitors

The compound has been utilized in the development of selective inhibitors for various kinases, including ROCK1 and ROCK2. Structural modifications of pyrrolidine derivatives have led to compounds with enhanced potency and selectivity against these targets, which are important in treating conditions like hypertension and cancer .

Chiral Building Blocks

This compound serves as an essential chiral building block in the synthesis of various biologically active compounds. Its derivatives have been used to synthesize new amino acid derivatives and peptides that have shown potential biological activities .

Table 1: Synthesis of Bioactive Compounds Using Boc-Pyrrolidine Derivatives

Compound TypeSynthesis MethodBiological Activity
N-Boc-amino acidsMitsunobu reactionBuilding blocks for peptides
Pyrrolidine-based organocatalystsAsymmetric Michael additionCatalysts for enantioselective reactions
IKKβ inhibitorsReaction with imidazo[1,2-b]pyridazine derivativesAnticancer activity

Development of Anti-inflammatory Compounds

In a recent study, researchers synthesized a series of (S)-N,N-dibenzyl-9-(pyrrolidin-3-yl)purin-6-amines from this compound. The synthesized compounds were screened for anti-inflammatory activity, revealing that some derivatives had comparable efficacy to established anti-inflammatory drugs .

Kinase Inhibition Studies

A detailed investigation into the structure-activity relationship (SAR) of pyrrolidine derivatives demonstrated that modifications at specific positions on the pyrrolidine ring could enhance selectivity and potency towards ROCK inhibitors. These findings suggest that this compound could be a valuable scaffold for developing selective kinase inhibitors .

Mechanism of Action

The mechanism of action of (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in various biochemical pathways. The pyrrolidine ring enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Purity/Availability Application Notes
This compound Not specified C₁₃H₂₃N₃O₃ 269.34 Boc-protected amino group, pyrrolidine ring Not specified Pharmaceutical intermediate, chiral synthesis
(S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one 56414-89-2 C₁₃H₁₈N₂O 218.30 Phenyl group at C3, unprotected amino group 97% Drug intermediate, potential CNS activity
(S)-2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one 1401665-89-1 C₉H₁₉N₃O 185.27 Dimethylamino-substituted pyrrolidine, unprotected amino Not specified Asymmetric catalysis, ligand in organometallic reactions
(S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)pyrrolidin-1-yl]-propan-1-one 1401665-37-9 C₁₇H₂₅N₃O 287.41 Benzyl-cyclopropyl-amino on pyrrolidine Not specified Specialty intermediate for complex alkaloids
(S)-2-(Boc-amino)-1-propanol 79069-13-9 C₈H₁₇NO₃ 175.23 Boc-protected amino group, hydroxyl instead of ketone Not specified Solubility enhancer, peptide synthesis

Structural and Functional Analysis

Amino Group Protection: The Boc group in the parent compound enhances stability during synthetic steps, unlike the unprotected amino group in (S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one . This makes the Boc-protected variant more suitable for multi-step syntheses requiring selective deprotection.

Pyrrolidine Modifications: Substitutions on the pyrrolidine ring significantly alter reactivity and binding affinity.

Ketone vs. Hydroxyl Group: Replacing the ketone with a hydroxyl group, as in (S)-2-(Boc-amino)-1-propanol (CAS 79069-13-9), reduces electrophilicity, making it less reactive in nucleophilic additions but more stable for storage and handling .

Chirality and Pharmacological Relevance: The S-configuration at C2 in all listed compounds suggests a focus on enantioselective applications.

Challenges and Limitations

  • Stability: Boc-protected compounds require careful handling (e.g., refrigeration for (S)-2-(Boc-amino)-1-propanol ), whereas unprotected amines may oxidize or degrade.
  • Synthetic Complexity : Introducing cyclopropane or benzyl groups (CAS 1401665-37-9) increases synthetic steps and cost, limiting scalability .

Biological Activity

(S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one, a compound featuring a pyrrolidine ring and a N-Boc (tert-butoxycarbonyl) protecting group, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C11H18N2O2\text{C}_{11}\text{H}_{18}\text{N}_{2}\text{O}_{2}

The synthesis typically involves the following steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions using appropriate precursors.
  • Boc Protection : The amine group is protected using Boc anhydride to enhance stability and solubility during subsequent reactions.

Antiviral Properties

Research indicates that compounds related to this compound exhibit antiviral activity. For instance, studies have shown that pyrrolidine derivatives can inhibit the main protease (Mpro) of SARS-CoV-2, which is crucial for viral replication. The compound PF-07321332, structurally related to pyrrolidine derivatives, demonstrated significant antiviral activity with an effective concentration (EC50) of 61.8 nM against SARS-CoV-2 in vitro .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of similar pyrrolidine compounds. A recent study highlighted that certain analogs exhibited promising anti-inflammatory activity when evaluated using the Bovine Serum Albumin (BSA) denaturation method. These compounds showed effectiveness comparable to Diclofenac, a standard anti-inflammatory drug .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.
  • Binding Affinity : The presence of the N-Boc group enhances solubility and may improve binding affinity to biological targets.

Table 1: Summary of Biological Activities

Activity Compound EC50 Value Reference
AntiviralPF-0732133261.8 nM
Anti-inflammatoryPyrrolidine DerivativeComparable to Diclofenac
Anticancer PotentialVarious Pyrrolidine AnalogsVaries

Q & A

Q. What are the recommended synthetic routes for (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group followed by coupling with pyrrolidinone derivatives. Key steps include:

  • Boc Protection : Reacting the primary amine with di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent (e.g., THF or DCM) to form the Boc-protected intermediate.
  • Coupling Reaction : Using carbodiimide-based coupling agents (e.g., EDC or DCC) with a catalyst like DMAP to link the Boc-protected amine to pyrrolidinone.
  • Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or LC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm stereochemistry and functional groups. Anomalies in chemical shifts (e.g., ~1.4 ppm for Boc methyl groups) should be cross-verified with computational predictions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C7_7H14_{14}N2_2O, MW 142.2 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Peaks at ~1680–1720 cm1^{-1} confirm the carbonyl group (C=O) of the pyrrolidinone ring .

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as the compound may release hazardous byproducts (e.g., CO, NOx_x) under thermal stress .
  • Storage : Store in sealed containers at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can contradictions in NMR data due to tautomerism or conformational dynamics be resolved?

  • Variable Temperature NMR : Conduct experiments at low (e.g., –40°C) and high temperatures to "freeze" or observe dynamic equilibria. For example, broadening of pyrrolidine ring proton signals at higher temperatures suggests conformational flexibility .
  • Computational Modeling : Use density functional theory (DFT) to predict energy barriers between conformers and correlate with experimental shifts .

Q. What strategies optimize crystal structure refinement for this compound using SHELX?

  • Twin Refinement : For twinned crystals, employ the TWIN/BASF commands in SHELXL to model overlapping domains. Validate with Rint_{int} values < 5% .
  • High-Resolution Data : Use the L.S. and SIZE instructions to refine anisotropic displacement parameters, ensuring bond-length accuracy (±0.02 Å) .

Q. How does solvent polarity influence conformational stability?

  • Solvent Screening : Compare CD spectra or 1^1H NMR in polar (DMSO) vs. non-polar (toluene) solvents. Polar solvents stabilize zwitterionic forms via hydrogen bonding, shifting the pyrrolidine ring’s chair-to-boat equilibrium .
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects to predict dominant conformers in different environments .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

  • DFT Calculations : Optimize transition states for reactions (e.g., nucleophilic acyl substitution) using Gaussian or ORCA. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
  • Molecular Docking : Model interactions with enzymatic targets (e.g., proteases) to guide drug design, leveraging PubChem’s 3D conformer data .

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